4-Methylcoumarin
Overview
Description
4-Methylcoumarin is one of a series of isomers in which a methyl group substitutes for a hydrogen atom in coumarin . It has the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol . This compound belongs to the class of organic compounds known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin involves the interaction of a phenol with a β-ketoester in the presence of an acid condensing agent . The reaction is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Molecular Structure Analysis
The molecular structure of 4-Methylcoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The structure and stability of 7-mercapto-4-methylcoumarin self-assembled monolayers on gold have been studied using molecular dynamics simulations .Chemical Reactions Analysis
4-Methylcoumarin has been used in the synthesis of various derivatives with different biological activities . For example, 7-Amino-4-methylcoumarin can emit laser in the range of 370-760 nm .Physical And Chemical Properties Analysis
4-Methylcoumarin is a colorless crystalline solid . It has an average mass of 160.169 Da and a mono-isotopic mass of 160.052429 Da .Scientific Research Applications
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Chemical Synthesis
- Summary : 4-Methylcoumarin is used in the preparation of a series of 4-methylcoumarins, including Coumarin 120 (7-amino-4-methylcoumarin), through a process known as the Pechmann reaction .
- Methods : The method involves the reaction of phenols (or naphthols) and ethyl acetoacetate in the presence of 3 mol% InCl3. The reaction is carried out using a high-speed ball mill mixer at room temperature, under solvent-free conditions .
- Results : The coumarins were obtained in good yields (52–92%) through this rapid and environmentally friendly protocol .
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Medicinal Chemistry
- Summary : Many coumarin derivatives, including 4-Methylcoumarin, have shown good biological activity and application value in fluorescent probes .
- Methods : The synthesis of 7-hydroxy-4-substituted coumarins was explored based on the Pechmann coumarin synthesis method .
- Results : The study provided a reference for future industrialized production of coumarins .
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Material Science
- Summary : 7-Hydroxy-4-methyl coumarin mixed with polyvinyl alcohol/oxidized maize starch blend films have been studied for their mechanical, optical and antioxidant properties .
- Methods : The blend films were achieved by the solvent casting method . The prepared film samples were characterized by employing techniques such as FTIR, UTM, and SEM .
- Results : The films showed increased mechanical properties, smoother surface morphology, increased surface hydrophobicity, improved biodegradability, and exhibited migration rates below the overall migration limit (OML) .
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Pharmaceuticals
- Summary : 4-Methylcoumarin and its derivatives have been found to exhibit good biological activities . For example, 7-hydroxy-4-methylcoumarin is commonly clinically used as a choleretic drug .
- Methods : The synthesis of 7-hydroxy-4-substituted coumarins was explored based on the Pechmann coumarin synthesis method .
- Results : The study provided a reference for future industrialized production of coumarins .
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Antioxidants
- Summary : Coumarins, including 4-Methylcoumarin, are known for their broad spectrum of physiological effects, including antioxidant activity .
- Methods : The antioxidant activity of coumarins and their metal complexes was studied .
- Results : The study highlighted the potential of coumarins as antioxidants .
- Food Additives
- Summary : Coumarin and its derivatives, including 4-Methylcoumarin, are important organic compounds used in various applications including food additives .
- Methods : Coumarin can be synthesized through conventional routes such as the Friedlander reaction, Knoevenagel condensation, and Pechmann condensation .
- Results : The Pechmann condensation reaction stands out for its simplicity and ability to yield various substituted coumarins with high efficiency .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGQCCSGKGJLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209516 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcoumarin | |
CAS RN |
607-71-6 | |
Record name | 4-Methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcoumarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Methylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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